molecular formula C11H10FN3O2 B3073366 5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1017470-82-4

5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3073366
CAS No.: 1017470-82-4
M. Wt: 235.21 g/mol
InChI Key: UPIMQTKFPSTPKC-UHFFFAOYSA-N
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Description

5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound with a triazole ring and a carboxylic acid functional group. Its chemical formula is C10H7FN4O2 . The compound’s structure consists of a five-membered triazole ring fused to a phenyl ring, with an ethyl group and a carboxylic acid substituent. Triazoles are known for their diverse biological activities and have been investigated in drug discovery .


Synthesis Analysis

The synthesis of this compound involves the introduction of an ethyl group, a fluorophenyl group, and a carboxylic acid moiety onto the triazole scaffold. Specific synthetic routes may vary, but common methods include click chemistry, cyclization reactions, and functional group transformations. Researchers have explored various synthetic strategies to access this compound for further evaluation .


Molecular Structure Analysis

The molecular structure of This compound is crucial for understanding its properties and interactions. The triazole ring provides aromaticity, while the carboxylic acid group contributes to its acidity and potential for hydrogen bonding. The fluorophenyl group enhances lipophilicity and influences binding interactions with biological targets .


Chemical Reactions Analysis

  • Click Chemistry : Triazole rings are amenable to click reactions for bioconjugation and drug design .

Physical and Chemical Properties Analysis

  • Spectral Data : FT-IR, 1H NMR, and 13C NMR can provide structural information .

Scientific Research Applications

Tetrel Bonding Interactions

Research on triazole derivatives, including those similar to 5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, has explored their π-hole tetrel bonding interactions. A study by Ahmed et al. (2020) synthesized various triazole derivatives and analyzed their interactions using Hirshfeld surface analysis and DFT calculations. This work contributes to understanding the molecular interactions in similar compounds.

Synthesis and Tautomerism

Pokhodylo and Obushak (2022) conducted a study on the synthesis of a triazole derivative and explored its ring-chain tautomerism. Their research provides insights into the synthetic pathways and structural behaviors of triazole compounds, which could be relevant for compounds like this compound.

Fluoroalkylation and Novel Compounds Synthesis

A study by Peng and Zhu (2003) on the synthesis of fluoroalkylated 1H-1,2,3-triazoles presents methods that could be applicable to the synthesis of compounds including this compound. Their work contributes to the development of novel compounds with potential applications in various fields.

Metal-Organic Frameworks and Luminescence Sensing

Research by Wang et al. (2016) on lanthanide metal-organic frameworks using a 1,2,3-triazole-containing ligand provides insights into the application of triazole derivatives in creating materials for luminescence sensing of metal ions and compounds.

Improved Synthesis Procedures

Studies like the one by Cottrell et al. (1991) focus on improving the synthesis procedures of triazole derivatives. This research is significant for developing efficient and high-yield synthetic methods for compounds like this compound.

Properties

IUPAC Name

5-ethyl-1-(4-fluorophenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-2-9-10(11(16)17)13-14-15(9)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIMQTKFPSTPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

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